molecular formula C20H24N6O3 B6103671 7-[2-(4-BENZYLPIPERAZINO)-2-OXOETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-[2-(4-BENZYLPIPERAZINO)-2-OXOETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B6103671
M. Wt: 396.4 g/mol
InChI Key: LJIDGBSOYPFLQY-UHFFFAOYSA-N
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Description

7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which is further substituted with a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reductive amination of a purine derivative with a benzylpiperazine compound. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, leading to inhibition or modulation of their activity. The purine core can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Benzylpiperazino)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a benzylpiperazine moiety and a dimethyl-substituted purine core. This unique structure imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

7-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-22-18-17(19(28)23(2)20(22)29)26(14-21-18)13-16(27)25-10-8-24(9-11-25)12-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDGBSOYPFLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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